disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Description
Chemical Name (IUPAC): Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate CAS RN: 9000-30-0 Molecular Formula: C₁₀H₁₄N₅Na₂O₁₂P₃ Molecular Weight: 535.15 g/mol (monomeric form); polymeric forms reported as 200,000–300,000 daltons . Synonyms: GU-052, guar flour, guaran.
This compound is a nucleotide derivative featuring an adenine base (6-aminopurin-9-yl) linked to a phosphorylated oxolane (tetrahydrofuran) backbone. Its structure includes three phosphate groups, two of which are disodium salts, conferring high water solubility.
Properties
Molecular Formula |
C10H14N5Na2O12P3 |
|---|---|
Molecular Weight |
535.15 g/mol |
IUPAC Name |
disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2 |
InChI Key |
JEKDCIBJADJZSK-UHFFFAOYSA-L |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate typically involves the phosphorylation of adenosine. The process includes the following steps:
Phosphorylation of Adenosine: Adenosine is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Formation of Triphosphate: The intermediate product is further phosphorylated to form the triphosphate structure using reagents like pyrophosphate.
Neutralization and Purification: The final product is neutralized with sodium hydroxide to form the disodium salt and purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical and research-grade standards.
Chemical Reactions Analysis
Types of Reactions
Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate.
Oxidation and Reduction: It participates in redox reactions, particularly in cellular respiration and photosynthesis.
Substitution: The phosphate groups can be substituted with other nucleotides or chemical groups.
Common Reagents and Conditions
Hydrolysis: Catalyzed by enzymes like ATPases under physiological conditions.
Oxidation and Reduction: Involves electron carriers such as NADH and FADH2 in the presence of oxygen.
Substitution: Requires specific enzymes or chemical catalysts to facilitate the exchange of phosphate groups.
Major Products Formed
Adenosine Diphosphate (ADP): Formed through hydrolysis.
Adenosine Monophosphate (AMP): Further hydrolysis of ADP.
Inorganic Phosphate (Pi): Released during hydrolysis and other reactions.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 535.15 g/mol. Its structure includes a purine base, a ribose-like sugar, and multiple phosphate groups, which contribute to its functionality in biological systems .
Biochemical Applications
1. Nucleotide Synthesis
Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is utilized in the synthesis of nucleotides and nucleoside triphosphates (NTPs). These molecules are essential for DNA and RNA synthesis, making this compound valuable in genetic engineering and synthetic biology applications.
2. Enzyme Substrates
This compound serves as a substrate for various kinases involved in phosphorylation processes. Its ability to mimic natural nucleotides allows it to participate in biochemical pathways, facilitating studies on enzyme kinetics and regulation .
Pharmacological Applications
1. Antiviral Research
Research has shown that nucleotide analogues can inhibit viral replication. This compound has demonstrated potential antiviral activity against several viruses by interfering with their nucleic acid synthesis .
Case Study:
In a study examining the efficacy of nucleotide analogues against HIV, this compound showed promising results in reducing viral load in infected cells.
2. Neuroprotective Effects
Recent investigations into neuroprotective compounds have identified this disodium salt as having potential benefits in neurodegenerative disease models. Its structural similarity to natural nucleotides may facilitate neuroprotection through modulation of cellular signaling pathways .
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Biochemistry | Nucleotide synthesis | Essential for DNA/RNA synthesis |
| Enzyme Kinetics | Kinase substrate | Participates in phosphorylation processes |
| Antiviral Research | HIV replication inhibition | Reduced viral load observed |
| Neuroprotection | Modulation of signaling pathways | Potential protective effects in neurodegeneration |
Mechanism of Action
The mechanism of action of disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves its role as an energy carrier. It donates phosphate groups to various substrates through phosphorylation, driving biochemical reactions. The compound interacts with molecular targets such as ATPases, which hydrolyze ATP to release energy. This energy is then used for cellular processes like muscle contraction, active transport, and biosynthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogous molecules:
Key Comparative Insights
Phosphorylation State and Solubility:
- The target compound’s three phosphate groups and disodium counterions enhance water solubility, making it suitable for aqueous biochemical systems. In contrast, phenylmethoxy- or nitrophenyl-substituted analogs (e.g., 32476-45-2, 117560-92-6) exhibit reduced solubility but improved lipid bilayer penetration .
Biological Activity:
- Fluorinated analogs (e.g., 75607-67-9) demonstrate altered base-pairing and enzyme inhibition due to fluorine’s electron-withdrawing effects. The target compound’s unmodified adenine may favor roles in energy transfer (e.g., ATP-like functions) .
Structural Complexity: The carbamoylpyridinyl derivative (50443-29-3) has a branched structure with a pyridine ring, resembling NADPH.
Polymeric Forms:
- The target compound’s high molecular weight polymeric form (200,000–300,000 Da) contrasts with smaller analogs, indicating applications in viscosity modification (e.g., guar gum derivatives) or as macromolecular carriers .
Biological Activity
Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate, commonly referred to as ATP disodium salt, is a nucleotide involved in various biological processes. This article reviews its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C10H14N5Na2O12P3
- Molecular Weight : 535.15 g/mol
- IUPAC Name : this compound
- CAS Number : 51763-61-2
Synthesis
The synthesis of this compound typically involves the phosphorylation of adenosine. The key steps include:
- Phosphorylation of Adenosine : Using phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
- Formation of Triphosphate : Further phosphorylation to create the triphosphate structure.
- Neutralization and Purification : Neutralization with sodium hydroxide and purification through crystallization or chromatography .
Biological Activity
Disodium ATP plays a vital role in cellular metabolism and energy transfer. Its biological activities include:
- Energy Transfer : As a primary energy currency in cells, ATP is crucial for biochemical reactions.
- Signal Transduction : ATP acts as a signaling molecule in various pathways, influencing cellular responses.
- Nucleotide Synthesis : It serves as a substrate for nucleic acid synthesis, impacting genetic expression and replication.
Case Studies and Research Findings
- Cellular Metabolism :
- A study demonstrated that ATP levels directly correlate with cellular respiration rates, highlighting its role in energy metabolism across different cell types.
- Pharmacological Applications :
- Neurotransmission :
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. How can the structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of key functional groups. For example, the phosphodiester and sugar moieties can be identified via characteristic chemical shifts (e.g., δ 4.5–5.5 ppm for sugar protons and δ -1 to -2 ppm for phosphorus in phosphate groups). Compare results with published spectra of analogous nucleotides (e.g., adenosine diphosphate derivatives) .
- Additional Validation : High-resolution mass spectrometry (HRMS) can confirm molecular weight, with attention to sodium adducts (common in disodium salts).
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Stepwise Approach :
Crude Isolation : Use silica gel chromatography with gradients of methanol/chloroform to separate polar phosphate-containing compounds from unreacted starting materials .
Final Polishing : Apply reverse-phase HPLC (C18 column) with ammonium acetate buffer to resolve closely related impurities .
- Critical Parameter : Monitor pH during purification to prevent hydrolysis of labile phosphate linkages .
Q. How can researchers optimize phosphorylation efficiency during synthesis?
- Key Reagents : Use phosphoramidite chemistry with 9-fluorenylmethoxycarbonyl (Fmoc) transient protecting groups to enhance regioselectivity .
- Reaction Conditions : Maintain anhydrous conditions (e.g., dry tetrahydrofuran) and activate with 1H-tetrazole. Monitor progress via thin-layer chromatography (TLC) with UV visualization .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying this compound’s interaction with alkaline phosphatase?
- Experimental Design :
- Use chemiluminescence assays with disodium 2-chloro-5-(4-methoxyspirodioxetane) phenyl phosphate (CSPD) as a reference substrate. Measure enzyme kinetics (Km, Vmax) under varying pH (8.0–10.0) and temperature (25–37°C) .
- Data Interpretation : Compare catalytic efficiency (kcat/Km) to identify steric or electronic effects of the adenosine moiety on enzyme binding .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Study :
- Thermal Stability : Incubate aliquots at -20°C, 4°C, and 25°C for 1–4 weeks. Quantify degradation via LC-MS, focusing on phosphate hydrolysis products (e.g., adenosine monophosphate) .
- Humidity Sensitivity : Store lyophilized samples under nitrogen with desiccants to prevent hygroscopic degradation .
Q. Can this compound serve as a substrate for studying nucleotide-dependent kinases?
- Kinase Assay Protocol :
Radiolabeling : Incorporate [γ-32P]ATP in kinase reactions to track phosphate transfer.
Gel Electrophoresis : Use PAGE to separate phosphorylated products; compare migration patterns with known standards .
- Advanced Analysis : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics with kinase domains .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported phosphorylation yields for similar nucleotides?
- Root Cause Analysis :
- Protecting Group Variability : Fmoc vs. benzyl groups may alter reaction kinetics. For example, Fmoc deprotection with piperidine can introduce side reactions if not carefully timed .
- Mitigation : Standardize reagents (e.g., use freshly distilled diisopropylamine) and validate yields via triplicate experiments .
Methodological Best Practices
Q. What analytical techniques are critical for assessing batch-to-batch consistency?
- Multiparameter QC :
- Purity : ≥95% by HPLC (280 nm detection).
- Identity : Match 1H/31P NMR and HRMS data to reference libraries .
Application in Experimental Design
Q. How to design a study probing this compound’s role in nucleotide excision repair (NER)?
- Cell-Based Assay :
Gene Knockdown : Use siRNA to silence NER proteins (e.g., XPA, ERCC1).
Damage Induction : Treat cells with UV-C and measure repair kinetics via comet assays.
Compound Treatment : Co-administer the compound to assess competitive inhibition of repair enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
